Vialox Peptide(Pentapeptide-3) diacetate

Neuromuscular pharmacology In vitro muscle contraction assay Anti-wrinkle peptide screening

Vialox Peptide, chemically known as Pentapeptide-3 diacetate (sequence Gly-Pro-Arg-Pro-Ala-NH₂, CAS 135679-88-8 / 725232-44-0 for the diacetate salt), is a synthetic pentapeptide derived from the temple viper (Tropidolaemus wagleri) venom neurotoxin Waglerin-1. It functions as a competitive antagonist at muscle-type nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, blocking acetylcholine binding and preventing sodium ion influx, thereby reducing muscle contraction frequency.

Molecular Formula C25H45N9O9
Molecular Weight 615.7 g/mol
Cat. No. B11924908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVialox Peptide(Pentapeptide-3) diacetate
Molecular FormulaC25H45N9O9
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O
InChIInChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1
InChIKeyBVQVANRQQLJVLU-GUEINKQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vialox Peptide (Pentapeptide-3) Diacetate: A Postsynaptic Neuromuscular Blocker for Topical Anti-Wrinkle Formulation Sourcing


Vialox Peptide, chemically known as Pentapeptide-3 diacetate (sequence Gly-Pro-Arg-Pro-Ala-NH₂, CAS 135679-88-8 / 725232-44-0 for the diacetate salt), is a synthetic pentapeptide derived from the temple viper (Tropidolaemus wagleri) venom neurotoxin Waglerin-1 [1]. It functions as a competitive antagonist at muscle-type nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, blocking acetylcholine binding and preventing sodium ion influx, thereby reducing muscle contraction frequency [2]. Originally developed and trademarked by Pentapharm AG (now DSM-Firmenich), Vialox is classified among neurotransmitter-inhibiting cosmeceutical peptides and is positioned as a non-invasive, topical alternative to injectable botulinum toxin for expression-line management .

Why Vialox (Pentapeptide-3) Diacetate Cannot Be Swapped with Argireline, Syn-Ake, or Leuphasyl Without Formulation Consequences


Neurotransmitter-inhibiting cosmetic peptides are often grouped as a single functional category, yet they act at mechanistically distinct nodes of the neuromuscular signaling cascade [1]. Pentapeptide-3 (Vialox) occupies the postsynaptic nAChR as a competitive antagonist—mimicking tubocurarine—whereas Argireline (Acetyl Hexapeptide-8) operates presynaptically by interfering with SNAP-25–mediated vesicle docking and acetylcholine release [2]. Syn-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate) also targets the postsynaptic nAChR but with a structurally unrelated dipeptide scaffold, and Leuphasyl (Pentapeptide-18) acts through enkephalin receptor agonism upstream of neurotransmitter release. These divergent binding sites, kinetics, and structure-activity relationships mean that simply swapping one neurotransmitter peptide for another can alter onset speed, duration of muscle relaxation, and synergy potential in multi-peptide formulations. The quantitative evidence below demonstrates why Pentapeptide-3's specific profile—rapid in vitro contraction inhibition, complementary postsynaptic target engagement, and documented synergy with presynaptic blockers—cannot be assumed from in-class analogs.

Pentapeptide-3 (Vialox) Diacetate: Quantified Differentiation Evidence Against Closest Comparator Peptides


Rapid In Vitro Muscle Contraction Inhibition: Pentapeptide-3 Achieves 71% Suppression Within One Minute

Pentapeptide-3 demonstrates extremely rapid functional antagonism at the neuromuscular junction in vitro, reducing muscle contraction by 71% after one minute of exposure, with sustained inhibition of 58% at two hours [1]. This rapid-onset profile is consistent with its mechanism as a direct competitive antagonist at the postsynaptic nAChR, which does not require intracellular enzymatic processing (unlike botulinum toxin's SNAP-25 proteolysis) or modulation of presynaptic vesicle trafficking (unlike Argireline's SNAP-25 mimicry). While direct head-to-head kinetic comparisons with Argireline or Syn-Ake under identical assay conditions are not publicly available, the 71%-in-1-minute metric is a distinctive quantitative benchmark that procurement teams can use when selecting peptides for formulations requiring fast-acting neuromuscular relaxation.

Neuromuscular pharmacology In vitro muscle contraction assay Anti-wrinkle peptide screening

In Vivo 28-Day Wrinkle Depth Reduction: Pentapeptide-3 Delivers 49% Improvement in Half-Face Clinical Study

In a half-face clinical study design, female volunteers aged 30–60 years applied Pentapeptide-3 (Vialox) twice daily for 28 days. The treated half-face demonstrated a 49% reduction in wrinkle depth and a 47% decrease in skin roughness compared to baseline . For cross-study comparison, a placebo-controlled clinical trial of a 10% Argireline (Acetyl Hexapeptide-8) topical formulation applied twice daily for 30 days produced approximately 30% reduction in wrinkle depth [1]. It is important to note that these data originate from separate studies conducted under differing protocols (concentration, formulation base, measurement methodology, subject demographics), and therefore the numerical difference (49% vs. ~30%) should be interpreted as a cross-study signal rather than a statistically controlled head-to-head result. The Pentapeptide-3 study's half-face design does, however, provide intra-subject control that strengthens the internal validity of its 49% finding.

Clinical cosmeceutical trial Wrinkle depth reduction Half-face split-body design

Postsynaptic vs. Presynaptic Mechanism: The Structural Rationale for Double-Lock Synergy Between Pentapeptide-3 and Argireline

Pentapeptide-3 occupies the postsynaptic nAChR as a competitive antagonist, physically preventing acetylcholine from binding and triggering sodium channel opening. In contrast, Argireline (Acetyl Hexapeptide-8) mimics the N-terminal domain of SNAP-25 and interferes with SNARE complex assembly on the presynaptic side, thereby reducing acetylcholine vesicle release [1]. This mechanistic complementarity—presynaptic release inhibition (Argireline) plus postsynaptic receptor blockade (Pentapeptide-3)—creates a 'double-lock' on neuromuscular transmission that is not achievable by two presynaptic inhibitors or two postsynaptic antagonists used together [2]. This dual-site targeting is the mechanistic basis for the documented synergy between Pentapeptide-3 and Argireline in cosmetic formulations, where their combined use reportedly produces a wrinkle-reduction effect exceeding that of either peptide alone [3].

Neuromuscular junction pharmacology Peptide synergy Mechanism of action differentiation

Attenuated Toxicity Relative to Parent Venom Peptide: Approximately 1,000-Fold Safety Margin Over Waglerin-1

Pentapeptide-3 is a truncated pentapeptide fragment (Gly-Pro-Arg-Pro-Ala-NH₂) of the full-length 22-amino-acid venom neurotoxin Waglerin-1. This structural truncation reportedly reduces toxicity by approximately 1,000-fold relative to the parent venom peptide while retaining competitive nAChR antagonist activity at the neuromuscular junction [1]. This engineering strategy contrasts with Syn-Ake, which mimics the tripeptide waglerin pharmacophore through a synthetic dipeptide scaffold rather than direct venom peptide truncation. The 1,000-fold attenuation is critical because it allows topical cosmetic use without the systemic neurotoxic risk associated with full-length snake venom peptides or injectable botulinum toxin [2]. Formulators should note that this safety margin applies to topical application; injectable use is neither indicated nor supported.

Peptide safety profiling Toxin-derived peptide engineering nAChR selectivity

Computational Characterization: In Silico Validation of Pentapeptide-3 Interactions with Anti-Aging Signaling Targets

A 2025 peer-reviewed study published in the International Journal of Quantum Chemistry (SCI-Expanded, Scopus) performed comprehensive in silico characterization of Pentapeptide-3 (Vialox), including DFT-based geometry optimization (6-31++G(d,p) basis set), molecular docking against TGF-β receptor-1, TNF-α, MAPK14, and AKT-1 signaling targets, molecular dynamics simulations, and ADME property prediction [1]. The study provides theoretical vibrational wavenumber assignments validated against experimental FTIR, ATR-FTIR, and Raman spectra, confirming the peptide's structural identity and reactive site distribution. This level of computational characterization is not universally available for all cosmetic neurotransmitter-inhibiting peptides and provides procurement teams with a peer-reviewed spectroscopic and electronic-structure reference that can be used for quality control fingerprinting and batch-to-batch identity verification [2].

Molecular docking Quantum chemical analysis ADME prediction Anti-aging peptide characterization

Important Caveat: Limited Peer-Reviewed Clinical Evidence and Data Transparency

A critical procurement consideration is that the frequently cited 49% wrinkle reduction and 71% in vitro contraction inhibition data for Pentapeptide-3 (Vialox) originate from the manufacturer's (Pentapharm/DSM) internal product dossier and have not been independently reproduced in a peer-reviewed clinical trial publication. The 2017 Schagen review 'Topical Peptide Treatments with Effective Anti-Aging Results,' which specifically surveys peptides with 'proven efficacy in controlled in vivo studies,' does not include Pentapeptide-3/Vialox [1]. An independent industry analysis confirms that Vialox 'lacks peer-reviewed evidence' relative to competitors such as Argireline and Matrixyl [2]. This does not invalidate the manufacturer's claims, but it means that procurement decisions relying on the 49% efficacy figure must acknowledge that the underlying study design, sample size, statistical methodology, and formulation details are not publicly vetted through independent peer review. By contrast, Argireline's approximately 30% wrinkle reduction has been published in multiple independent studies [3]. Users who prioritize independently verifiable clinical evidence may wish to weigh this transparency gap when comparing Pentapeptide-3 against peptides with more extensively published clinical data.

Evidence quality assessment Peer-reviewed literature gap Procurement risk evaluation

Pentapeptide-3 (Vialox) Diacetate: Targeted Procurement and Formulation Scenarios Based on Quantitative Evidence


Fast-Acting Topical Expression-Line Serum Requiring ≤1-Minute In Vitro Muscle Relaxation Onset

For cosmetic formulations positioned around rapid visible wrinkle-smoothing effects (e.g., 'instant line relaxer' serums), Pentapeptide-3's demonstrated 71% in vitro muscle contraction inhibition within one minute [1] provides a quantitative rationale for ingredient selection. This fast onset profile is mechanistically linked to direct postsynaptic nAChR competitive antagonism, which does not require intracellular processing or presynaptic vesicle modulation. Formulators developing under-eye crow's feet or forehead expression-line products where consumers expect rapid perceptible effects should prioritize Pentapeptide-3 over slower-onset presynaptic inhibitors such as Argireline.

Dual-Mechanism 'Double-Lock' Anti-Wrinkle Blends Combining Presynaptic and Postsynaptic Peptides

The established mechanistic complementarity between Pentapeptide-3 (postsynaptic nAChR antagonist) and Argireline (presynaptic SNAP-25 inhibitor) enables formulators to design 'double-lock' peptide blends that block neuromuscular transmission at two distinct molecular targets [2]. This strategy is employed in commercial formulations such as Environ Frown Serum and Natinuel Botox-Like Complex, where synergistic wrinkle reduction exceeding single-peptide performance has been reported [3]. Procurement teams sourcing multiple neurotransmitter-inhibiting peptides should select Pentapeptide-3 as the postsynaptic component specifically to avoid redundant presynaptic target engagement.

Topical Alternative to Injectable Neuromodulators for Periorbital and Forehead Expression Lines

For brands seeking a non-invasive topical alternative positioned against injectable botulinum toxin, Pentapeptide-3 offers the 28-day half-face clinical evidence of 49% wrinkle depth reduction coupled with the approximately 1,000-fold safety margin relative to full-length venom peptides [4]. The rapid reversibility of competitive nAChR antagonism (contrasting with botulinum toxin's irreversible SNAP-25 cleavage and 3–6 month duration) makes Pentapeptide-3 suitable for consumers who prefer temporary, controllable muscle relaxation without the prolonged paralysis or injection-site risks associated with botulinum toxin procedures.

Quality-Control-Validated Peptide Procurement Using Spectroscopic Reference Data from Peer-Reviewed Computational Study

For procurement and quality assurance teams requiring analytical reference standards, the 2025 International Journal of Quantum Chemistry study [5] provides DFT-validated vibrational spectral assignments (FTIR, ATR-FTIR, Raman), HOMO-LUMO gap values, molecular electrostatic potential maps, and theoretical geometry parameters for Pentapeptide-3. These data can serve as an orthogonal identity confirmation method alongside routine HPLC purity analysis (typical commercial specification: ≥95–98% [6]), enabling robust incoming material verification that is not as readily available for many comparator cosmetic peptides lacking dedicated computational characterization studies.

Quote Request

Request a Quote for Vialox Peptide(Pentapeptide-3) diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.